molecular formula C8H6BrCl2NO B1274865 2-bromo-N-(2,3-dichlorophenyl)acetamide CAS No. 349120-91-8

2-bromo-N-(2,3-dichlorophenyl)acetamide

Cat. No. B1274865
M. Wt: 282.95 g/mol
InChI Key: YFSBEKSZGIWPPL-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(2,3-dichlorophenyl)acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. This particular compound is further modified by the presence of bromine and chlorine atoms on the phenyl ring, which can significantly alter its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with the introduction of various alkyl and aryl substituents to achieve the desired biological activity . Another study reported the synthesis of bromo-dichloroacetophenone derivatives through bromination, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of "2-bromo-N-(2,3-dichlorophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied. For example, the conformation of the N-H bond in 2-bromo-N-(2-chlorophenyl)acetamide is syn to the chloro substituent and anti to the carbonyl and C-Br bonds . Similarly, the conformation of the N-H bond in 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide is syn to the methyl substituents . These studies provide insights into the possible conformation of "2-bromo-N-(2,3-dichlorophenyl)acetamide," which may also exhibit specific syn and anti relationships between its functional groups and substituents.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of halogen substituents. For instance, N-bromoacetamide has been used in addition and substitution reactions with nitroalkene moieties, leading to the formation of brominated and acetamido-functionalized products . This suggests that "2-bromo-N-(2,3-dichlorophenyl)acetamide" could participate in similar chemical reactions, where the bromine atom could act as a leaving group or be involved in electrophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetamides have been characterized in several studies. For example, the crystal structure, hydrogen bonding, and intermolecular interactions of various dichloroacetamide derivatives have been elucidated . These compounds often form chains or networks in the crystal lattice through hydrogen bonding and other weak interactions. The presence of halogen atoms can also affect the density, refractive index, boiling point, and melting point of these compounds . Such data can be used to predict the properties of "2-bromo-N-(2,3-dichlorophenyl)acetamide," which are likely to be influenced by its bromine and chlorine substituents.

Scientific Research Applications

  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : The compound is a derivative of phenoxy acetamide, which has been investigated for its potential therapeutic applications . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
    • Methods : The specific methods of application or experimental procedures would depend on the specific therapeutic application being investigated. This often involves synthesizing the compound and testing its effects in biological systems .
    • Results : The results would also depend on the specific therapeutic application. In general, the goal is to design and develop new pharmaceutical compounds that are safe and effective .
  • Crystallography

    • Field : Crystallography
    • Application : The structure of the compound has been studied using crystallography . This can provide valuable information about the compound’s physical properties and potential applications .
    • Methods : The compound is crystallized, and its structure is analyzed using X-ray diffraction . The conformation of the N-H bond in the structure of the compound is syn to the 2-chloro substituent in the aniline ring and anti to both the C=O and C-Br bonds in the side chain .
    • Results : The results of the crystallographic analysis can provide valuable information about the compound’s physical properties. For example, in the crystal, molecules are linked into chains along the a axis by N-H⋯O hydrogen bonds .

properties

IUPAC Name

2-bromo-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSBEKSZGIWPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279932
Record name 2-Bromo-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,3-dichlorophenyl)acetamide

CAS RN

349120-91-8
Record name 2-Bromo-N-(2,3-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349120-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org

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